

The 1951 Synthesis of Fluroxene: A Technical Retrospective

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) holds a significant place in the history of anesthesiology as one of the first fluorinated anesthetic agents to be synthesized. In 1951, Julius G. Shukys, working for Airco, successfully synthesized this novel compound, which would later be marketed as Fluoromar.[1][2] Its introduction marked a pivotal moment in the search for safer and more effective inhalational anesthetics. Fluroxene offered rapid induction and recovery times, but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.[1][2] This document provides an in-depth technical guide to the likely core synthesis method employed by J.G. Shukys in 1951, based on the prevalent chemical methodologies of the era for the creation of vinyl ethers.

Core Synthesis Pathway: Vinylation of 2,2,2-Trifluoroethanol

While the original 1951 publication by J.G. Shukys is not readily available, the most probable and widely documented method for the synthesis of 2,2,2-trifluoroethyl vinyl ether during that period was the direct vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction, a variation of the Reppe vinylation, is a robust and industrially scalable process.

The overall reaction is as follows:



CF₃CH₂OH + HC≡CH → CF₃CH₂OCH=CH₂

This process involves the base-catalyzed addition of the alcohol to the acetylene triple bond.

Experimental Protocol

The following is a detailed, reconstructed experimental protocol for the synthesis of **Fluroxene** via the vinylation of 2,2,2-trifluoroethanol. This protocol is based on established chemical principles and general procedures for vinyl ether synthesis from the mid-20th century.

Materials:

- 2,2,2-Trifluoroethanol (CF₃CH₂OH)
- Acetylene (C₂H₂) gas
- Potassium hydroxide (KOH) or other suitable base (e.g., sodium metal)
- An inert, high-boiling solvent (e.g., dioxane, dibutyl ether)
- Pressurized reaction vessel (autoclave)

Procedure:

- Catalyst Preparation: A solution of potassium 2,2,2-trifluoroethoxide is prepared by dissolving
 potassium hydroxide in an excess of 2,2,2-trifluoroethanol under anhydrous conditions.
 Alternatively, metallic sodium can be carefully reacted with the alcohol to form the sodium
 alkoxide.
- Reaction Setup: The prepared catalyst solution is charged into a high-pressure autoclave.
 The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.
- Introduction of Acetylene: Acetylene gas is introduced into the autoclave to the desired pressure.
- Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200°C. The pressure inside the autoclave will increase due to the heating and the partial



pressure of the acetylene. The reaction is maintained under these conditions with constant stirring for several hours.

- Monitoring the Reaction: The progress of the reaction can be monitored by observing the drop in acetylene pressure as it is consumed.
- Work-up and Purification:
 - After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene is carefully vented.
 - The reaction mixture is neutralized with a weak acid to quench the catalyst.
 - The crude product is then subjected to fractional distillation to separate the **Fluroxene** from the unreacted 2,2,2-trifluoroethanol, solvent, and any byproducts.

Quantitative Data

The following table summarizes the typical quantitative data associated with the vinylation of 2,2,2-trifluoroethanol. These values are representative of this type of reaction and are intended for illustrative purposes.

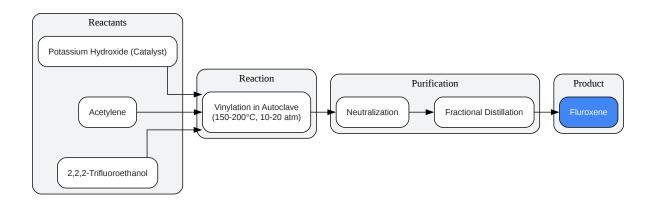


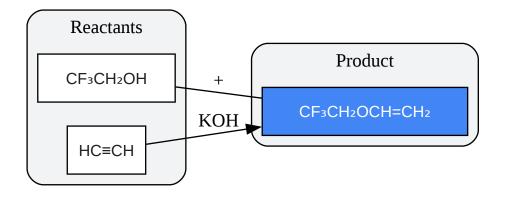
Parameter	Value
Reactants	
2,2,2-Trifluoroethanol	1.0 mol equivalent
Acetylene	1.1 - 1.5 mol equivalent
Catalyst (KOH)	0.1 - 0.2 mol equivalent
Reaction Conditions	
Temperature	150 - 200 °C
Pressure	10 - 20 atm
Reaction Time	4 - 8 hours
Product	
Yield of Fluroxene	60 - 80%
Boiling Point of Fluroxene	42.5 °C

Visualizing the Synthesis and Related Pathways Fluroxene Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **Fluroxene**.







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References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. ris.utwente.nl [ris.utwente.nl]



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